molecular formula C18H28N2O B7928066 2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol

2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol

Cat. No.: B7928066
M. Wt: 288.4 g/mol
InChI Key: NUJJBIXYAVDLBR-UHFFFAOYSA-N
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Description

2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a secondary amine derivative featuring a cyclohexyl backbone substituted with benzyl-cyclopropyl-amino and ethanolamine moieties. Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, limiting its current accessibility for research .

Properties

IUPAC Name

2-[[4-[benzyl(cyclopropyl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-13-12-19-16-6-8-17(9-7-16)20(18-10-11-18)14-15-4-2-1-3-5-15/h1-5,16-19,21H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJJBIXYAVDLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCCO)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps, including the formation of the cyclopropyl and cyclohexylamino groups, followed by the introduction of the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of ethanolamine derivatives with substituted cyclohexyl/piperidinyl and benzyl-amine groups. Below is a comparative analysis with structurally related compounds (Table 1), focusing on key structural variations and inferred properties:

Table 1: Structural Comparison of 2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol and Analogs

Compound Name (IUPAC) Core Structure Substituents Key Features Potential Applications
This compound Cyclohexyl Benzyl-cyclopropyl-amino, ethanol High lipophilicity (cyclopropyl) Kinase inhibition, antimicrobials
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol Cyclohexyl Benzyl-ethyl-amino, ethanol Moderate steric bulk (ethyl) GPCR modulation
2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidinyl Benzyl-cyclopropyl-amino, ethanol Stereospecificity (R-configuration) Enantioselective catalysis
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Pyrrolidinyl Benzyl-isopropyl-amino, ethanol Enhanced steric hindrance (isopropyl) Protease inhibition
[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Piperidinyl Benzyloxycarbonyl-cyclopropyl-amino, acetic acid Carbamate protection (stability) Prodrug development

Key Observations :

Cyclopropyl vs. Ethyl/Isopropyl Substituents :
The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to ethyl or isopropyl groups, which may enhance binding affinity in hydrophobic enzyme pockets . However, this substitution reduces synthetic accessibility due to strained ring systems.

Core Structure Variations: Cyclohexyl vs. Ethanol vs. Acetic Acid Termini: Ethanolamine termini (as in the target compound) enhance water solubility, whereas acetic acid derivatives (e.g., compound 2 in Table 1) are more suited for prodrug strategies .

Stereochemical Considerations: Compounds with stereospecific configurations (e.g., R-enantiomer in pyrrolidinyl analogs) demonstrate superior biological activity in enantioselective processes, a feature absent in the non-chiral target compound .

Research Findings and Practical Implications

  • Synthetic Challenges : The cyclopropane ring in the target compound complicates synthesis, requiring specialized reagents like Simmons-Smith conditions, whereas ethyl/isopropyl analogs are more straightforward to prepare .
  • Commercial Availability : The discontinuation of the target compound by suppliers like CymitQuimica contrasts with the availability of its piperidinyl/pyrrolidinyl analogs from Fluorochem, which remain accessible for research .

Biological Activity

2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a compound of interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexylamine core with a benzyl-cyclopropyl substituent, which contributes to its unique biological properties. Its chemical formula is C18H28N2OC_{18}H_{28}N_2O and it possesses both hydrophilic and lipophilic characteristics, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways by interacting with specific receptors and enzymes. Research indicates that it may influence:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in diseases where enzyme activity is dysregulated.
  • Receptor Binding : It may bind to certain receptors involved in neurotransmission, impacting mood and cognitive functions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mg/mL) Activity
E. coli0.0195Moderate
Bacillus mycoides0.0048Strong
Staphylococcus aureus0.0048Strong
Candida albicans0.039Moderate

These results suggest that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria.

Case Studies

  • Study on Enzyme Inhibition :
    A study demonstrated that this compound inhibits the enzyme β-lactamase, which is responsible for antibiotic resistance in bacteria. The compound showed a dose-dependent inhibition pattern, suggesting potential as an adjuvant in antibiotic therapies.
  • Neuropharmacological Effects :
    Another research investigated the effects of the compound on neurotransmitter levels in animal models. It was found to increase serotonin levels, indicating possible antidepressant-like effects. Behavioral tests confirmed enhanced mood-related responses in treated subjects compared to controls.

Research Applications

The compound's diverse biological activities make it suitable for various applications:

  • Pharmaceutical Development : Its antibacterial properties could lead to new treatments for resistant infections.
  • Neuroscience Research : The modulation of neurotransmitter systems positions it as a candidate for further study in mood disorders.
  • Chemical Biology : As a tool for studying enzyme function and receptor interactions, it offers insights into fundamental biological processes.

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